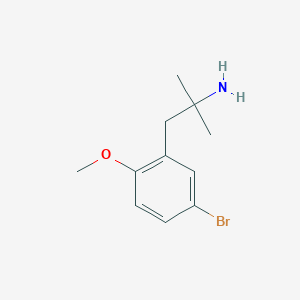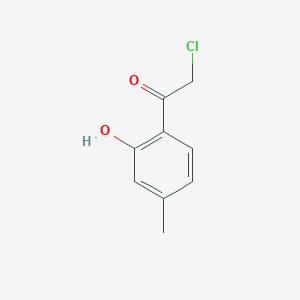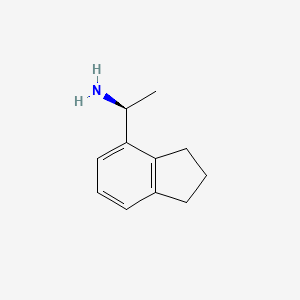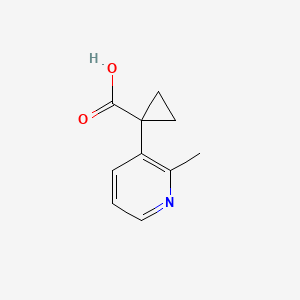
2-(6-Bromo-3-pyridyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-3-pyridyl)morpholine is an organic compound that features a brominated pyridine ring attached to a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)morpholine typically involves the bromination of 3-pyridylmorpholine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromo-3-pyridyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or thiourea. Conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products
Substitution: Products include various substituted pyridylmorpholines, depending on the nucleophile used.
Oxidation: Products can include pyridine N-oxides, although these reactions are less common.
Aplicaciones Científicas De Investigación
2-(6-Bromo-3-pyridyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromo-3-pyridyl)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-5-pyridyl)morpholine
- 2-(6-Chloro-3-pyridyl)morpholine
- 2-(6-Fluoro-3-pyridyl)morpholine
Uniqueness
2-(6-Bromo-3-pyridyl)morpholine is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and binding properties. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, which can be advantageous in specific applications.
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2 |
Clave InChI |
BXDGTPSEXUJLEQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
